molecular formula C8H17NO B8530789 4-Amino-2,2-dimethylcyclohexanol

4-Amino-2,2-dimethylcyclohexanol

Cat. No.: B8530789
M. Wt: 143.23 g/mol
InChI Key: WZDISXGBYPFZIO-UHFFFAOYSA-N
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Description

This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and biological activity. The compound’s molecular formula is likely C₈H₁₇NO, with a molecular weight approximating 143.23 g/mol based on structural similarities to 4-(dimethylamino)cyclohexanol .

However, synthetic routes and safety data must be inferred from structurally related compounds.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-amino-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)5-6(9)3-4-7(8)10/h6-7,10H,3-5,9H2,1-2H3

InChI Key

WZDISXGBYPFZIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC1O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituents Molecular Formula CAS Number Key Features
4-Amino-2,2-dimethylcyclohexanol -NH₂ at C4; -CH₃ at C2, C2' C₈H₁₇NO Not provided Steric hindrance from dimethyl groups
4-(Dimethylamino)cyclohexanol -N(CH₃)₂ at C4 C₈H₁₇NO 61168-09-0 Tertiary amine; lower basicity
4-(2-Aminoethyl)cyclohexanol -CH₂CH₂NH₂ at C4 C₈H₁₇NO 148356-06-3 Flexible aminoethyl side chain
Ambroxol (pharmaceutical analog) -NHCH₂(3,5-Br₂C₆H₂) at C4 C₁₃H₁₈Br₂N₂O 18683-91-5 Bronchosecretolytic activity

Table 2: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
This compound* ~216 (inferred) ~1.0 Likely polar organic
4-(Dimethylamino)cyclohexanol 216.4 ± 33.0 1.0 ± 0.1 Soluble in ethanol
4-(2-Aminoethyl)cyclohexanol Not reported Not reported Water-miscible
Ambroxol Decomposes 1.42 Poor in water

*Inferred from 4-(dimethylamino)cyclohexanol .

Table 3: Reaction Conditions and Yields

Compound Name Key Reaction Steps Catalysts/Conditions Yield/Selectivity
This compound* Enzymatic transamination Ketoreductase, NADPH Not reported
4-(Dimethylamino)cyclohexanol Hydrogenation of ketone intermediates Rh/Al₂O₃, H₂ pressure ~60% diol selectivity
Ambroxol Condensation with dibromobenzylamine derivatives Methanol, acid/base catalysis Crystallization-driven

*Inferred from .

Table 4: Hazard Profiles

Compound Name GHS Classification Key Hazards
This compound* Warning (H302, H315, H319) Harmful if swallowed; skin/eye irritation
4-(Dimethylamino)cyclohexanol Warning (H302, H315, H319) Similar to primary amine analogs
4-Amino-2,3,5-trichloropyridine Not classified Limited ecotoxicity data
ST-2724 (tetramethylpiperidine) Corrosive (Category 1) Severe skin burns; aquatic toxicity

*Inferred from 4-(dimethylamino)cyclohexanol .

Preparation Methods

Reaction Pathway and Mechanism

The chemical synthesis of 4-amino-2,2-dimethylcyclohexanol begins with the conversion of (E)-4-hydroxy-3,3-dimethylcyclohexanecarbaldehyde to its corresponding oxime. This oxime is subsequently reduced to the primary amine using catalytic hydrogenation or borane-based reagents.

Oxime Formation

The aldehyde precursor undergoes condensation with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux conditions. This step typically achieves near-quantitative yields due to the electrophilic nature of the aldehyde group.

Reduction to Primary Amine

The oxime intermediate is reduced using sodium cyanoborohydride (NaBH3CN) in the presence of a Lewis acid catalyst, such as titanium(IV) isopropoxide. This method selectively produces the primary amine without over-reduction or epimerization. Alternative reducing agents, including borane-tetrahydrofuran (BH3·THF), have been employed under inert atmospheres to minimize side reactions.

Example Protocol:

  • Dissolve (E)-4-hydroxy-3,3-dimethylcyclohexanecarbaldehyde (10 mmol) in ethanol.

  • Add hydroxylamine hydrochloride (12 mmol) and heat at 70°C for 4 hours.

  • Cool the mixture, filter the oxime precipitate, and wash with ice-cold ethanol.

  • Reduce the oxime (8 mmol) using NaBH3CN (10 mmol) in methanol at 0°C for 1 hour.

  • Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography (SiO2, hexane/ethyl acetate).

Yield: 72–85% (two steps combined).

Optimization Parameters

  • Solvent Selection: Methanol enhances oxime stability, while tetrahydrofuran (THF) improves borane solubility.

  • Temperature Control: Maintaining temperatures below 10°C during reduction prevents racemization.

  • Catalyst Loading: Titanium(IV) isopropoxide at 5 mol% accelerates imine intermediate formation.

Enzymatic Cascade Synthesis from Bio-Based Precursors

One-Pot Reductive Amination

Recent advances in biocatalysis enable the stereoselective synthesis of this compound from 1,4-cyclohexanedione, a compound derived from renewable resources. This approach employs a tandem enzymatic system comprising keto reductases (KREDs) and amine transaminases (ATAs) .

Key Enzymatic Steps

  • Regioselective Ketone Reduction: A KRED selectively reduces one ketone group of 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone.

  • Transamination: An ATA transfers an amino group from an amine donor (e.g., isopropylamine) to the remaining ketone, forming the target amino alcohol.

Example Protocol:

  • Incubate 1,4-cyclohexanedione (50 mM) with KRED (5 mg/mL) and NADPH (2 mM) in phosphate buffer (pH 7.0) at 30°C for 12 hours.

  • Add ATA (10 mg/mL), pyridoxal phosphate (0.1 mM), and isopropylamine (200 mM).

  • React at 30°C for 24 hours, then extract the product with ethyl acetate.

Yield: 65–78% with diastereomeric ratios (dr) of 85:15 (cis:trans).

Stereochemical Control

  • KRED Selectivity: Lactobacillus brevis KRED favors the formation of (S)-4-hydroxycyclohexanone, while Candida glabrata KRED produces the (R)-enantiomer.

  • ATA Specificity: Chromobacterium violaceum ATA yields cis-4-amino-2,2-dimethylcyclohexanol (dr >98:2), whereas Vibrio fluvialis ATA generates the trans isomer.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Reaction Steps 2 (oxime formation + reduction)1 (tandem enzymatic cascade)
Yield 72–85%65–78%
Stereoselectivity Racemic mixturedr up to 98:2
Environmental Impact Organic solvent wasteAqueous buffer, biodegradable
Scalability Pilot-scale demonstratedLab-scale only

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2,2-dimethylcyclohexanol, and how can reaction efficiency be optimized?

Methodology :

  • Key routes :
    • Hydrogenation of ketone precursors : Use cyclohexanone derivatives (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) as starting materials, followed by reductive amination with ammonia or alkylamines under hydrogen gas pressure (0.5–30 kg/cm²) and catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
    • Oxidative functionalization : Employ oxidation of cyclohexane derivatives to generate intermediates like cyclohexanol or cyclohexanone, followed by amino group introduction via nucleophilic substitution or Grignard reactions .
  • Optimization :
    • Monitor reaction progress using HPLC or GC-MS to quantify intermediates and byproducts.
    • Adjust temperature (0–100°C) and solvent polarity (e.g., ethanol, ethyl acetate) to enhance yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodology :

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to resolve methyl group environments (δ 1.0–1.5 ppm for geminal dimethyl groups) and confirm amino group position.
    • X-ray crystallography : For unambiguous stereochemical assignment, particularly if the compound crystallizes in a chiral space group .
  • Chromatography : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers and determine optical purity .

Q. What are the critical stability considerations for storing this compound?

Methodology :

  • Storage conditions :
    • Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation or hydrolysis.
    • Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., peroxides) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How does this compound participate in catalytic cycles involving non-heme iron enzymes?

Methodology :

  • Mechanistic studies :
    • Use 18O^{18}O-labeling experiments to track oxygen atom transfer in hydroxylation or epoxidation reactions.
    • Employ EPR spectroscopy to detect radical intermediates during Fe(II)-mediated oxidation .
  • Substrate scope : Test derivatives (e.g., halogenated analogs) to evaluate electronic effects on catalytic efficiency .

Q. What strategies can improve stereoselectivity in the synthesis of this compound derivatives?

Methodology :

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during ketone functionalization.
  • Asymmetric catalysis : Utilize chiral ligands (e.g., BINAP or salen complexes) in hydrogenation or amination steps to enhance enantiomeric excess (ee) .
  • Computational modeling : Predict transition-state geometries using DFT calculations to guide ligand design .

Q. How can conflicting data on the compound’s aquatic toxicity be resolved?

Methodology :

  • Controlled experiments :
    • Perform acute toxicity assays (e.g., OECD 202 Daphnia magna tests) under standardized pH, temperature, and salinity conditions.
    • Compare results with structurally similar compounds (e.g., cyclohexanol derivatives) to identify structure-toxicity relationships .
  • Analytical validation : Use LC-MS/MS to quantify metabolite formation and distinguish parent compound toxicity from degradation products .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodology :

  • QSAR models : Train algorithms on datasets of cyclic amines to predict logP, pKa, and solubility.
  • Molecular dynamics simulations : Simulate solvation effects in polar (water) and nonpolar (cyclohexane) solvents to assess partition coefficients .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be modulated for drug discovery applications?

Methodology :

  • Electronic tuning : Synthesize analogs with electron-withdrawing groups (e.g., -NO2_2) at the 4-position to enhance amino group nucleophilicity.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and accelerate reaction rates .

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